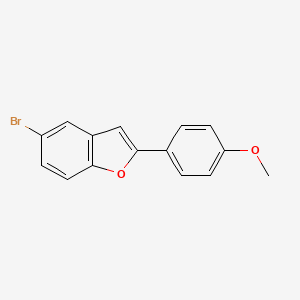

5-Bromo-2-(4-methoxyphenyl)benzofuran

説明

5-Bromo-2-(4-methoxyphenyl)benzofuran is a benzofuran derivative characterized by a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the benzofuran scaffold. With a molecular weight of 303.15 g/mol (CAS: 101513-89-7), this compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents . Benzofuran derivatives are widely studied for their pharmacological activities, including cholinesterase inhibition and anti-amyloid aggregation properties, making structural comparisons critical for optimizing their applications .

特性

分子式 |

C15H11BrO2 |

|---|---|

分子量 |

303.15 g/mol |

IUPAC名 |

5-bromo-2-(4-methoxyphenyl)-1-benzofuran |

InChI |

InChI=1S/C15H11BrO2/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-9H,1H3 |

InChIキー |

HGBCNTAJSYRXNY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br |

製品の起源 |

United States |

準備方法

Key Reaction Steps

This method involves sequential acylation, bromination, and cyclization:

-

Acylation : 5-Bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) to form 5-bromo-2-chlorobenzoyl chloride.

-

Friedel-Crafts Reaction : The acyl chloride undergoes Friedel-Crafts acylation with phenetole (4-ethoxyphenyl ether) using aluminum trichloride (AlCl₃) on silica gel as a catalyst.

-

Reduction and Cyclization : The intermediate is reduced with sodium borohydride (NaBH₄) and cyclized under vacuum.

Optimization and Yields

-

Catalyst Loading : AlCl₃ (1.26 eq.) in dichloromethane at −20°C to −25°C.

-

Advantages : Scalable (70 kg/batch), minimal solvent recovery issues.

Suzuki-Miyaura Cross-Coupling

Reaction Pathway

This palladium-catalyzed method constructs the benzofuran core:

Performance Metrics

-

Limitations : Requires strict anhydrous conditions and costly palladium catalysts.

Nenitzescu Reaction with Enaminoketones

Mechanism

The Nenitzescu reaction forms benzofurans via Michael addition and cyclization:

Efficiency

One-Pot Pummerer Reaction

Synthetic Route

This method uses 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone:

Outcomes

Green Chemistry Approaches

Aqueous-Phase Synthesis

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

5-Bromo-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated product.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

Reduction Reactions: The major product is the hydrogenated benzofuran derivative.

科学的研究の応用

5-Bromo-2-(4-methoxyphenyl)benzofuran has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

作用機序

The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)benzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can influence the compound’s efficacy and selectivity .

類似化合物との比較

Key Observations :

- Halogen vs. Alkyl Substituents : Bromine and chlorine at position 5 increase melting points compared to methyl groups, likely due to stronger intermolecular halogen bonding .

- Position 2 Substituents : The 4-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to the 4-methylphenyl group in analogues .

Table 2: Inhibitory Activity Against Butyrylcholinesterase (BChE)

Key Observations :

- Para-Substitution : The 4-hydroxybenzyl derivative (IC₅₀ = 2.93 µM) shows 10-fold higher BChE inhibition than galantamine, highlighting the importance of para-substitution .

Structural and Crystallographic Insights

Crystal structures of related compounds reveal how substituents influence molecular packing and stability:

- 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran : The benzofuran ring is planar (mean deviation: 0.013 Å), with a dihedral angle of 29.58° between the benzofuran and 4-fluorophenyl groups. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .

- 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran : Similar planarity (mean deviation: 0.007 Å) but distinct dihedral angles compared to fluorophenyl analogues, suggesting substituent-dependent conformational flexibility .

Implications for 5-Bromo-2-(4-methoxyphenyl)benzofuran :

Q & A

Q. What analytical methods detect trace impurities in synthesized samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities at <0.1% levels. Pair with high-resolution mass spectrometry (HR-MS) to confirm molecular formulae of byproducts (e.g., over-oxidized sulfone derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and SC-XRD data for substituent conformations?

Q. Why might computational models fail to predict observed hydrogen-bonding patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。